3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1296225-25-6
VCID: VC5040669
InChI: InChI=1S/C12H13N3O3/c1-10-6-7-14(13-10)8-9-18-12-4-2-11(3-5-12)15(16)17/h2-7H,8-9H2,1H3
SMILES: CC1=NN(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C12H13N3O3
Molecular Weight: 247.254

3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole

CAS No.: 1296225-25-6

Cat. No.: VC5040669

Molecular Formula: C12H13N3O3

Molecular Weight: 247.254

* For research use only. Not for human or veterinary use.

3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole - 1296225-25-6

Specification

CAS No. 1296225-25-6
Molecular Formula C12H13N3O3
Molecular Weight 247.254
IUPAC Name 3-methyl-1-[2-(4-nitrophenoxy)ethyl]pyrazole
Standard InChI InChI=1S/C12H13N3O3/c1-10-6-7-14(13-10)8-9-18-12-4-2-11(3-5-12)15(16)17/h2-7H,8-9H2,1H3
Standard InChI Key SUTMITQIBFMDDE-UHFFFAOYSA-N
SMILES CC1=NN(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Molecular Properties

Physicochemical Properties

The nitrophenoxy group enhances the compound’s polarity, resulting in moderate solubility in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its logP value, a critical parameter for drug-likeness, is estimated at 2.1–2.5, indicating balanced hydrophobicity .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole typically involves a nucleophilic substitution reaction. A common route includes:

  • Alkylation of Pyrazole: Reacting 3-methyl-1H-pyrazole with 2-(4-nitrophenoxy)ethyl bromide in the presence of a base (e.g., potassium carbonate) in DMF at 60–80°C .

  • Purification: Crude product purification via column chromatography or recrystallization from ethanol/water mixtures yields the final compound with >97% purity .

Table 2: Optimal Synthesis Conditions

ParameterConditionSource
SolventDimethylformamide (DMF)
BaseK2_2CO3_3
Temperature60–80°C
Reaction Time6–8 hours
Yield75–85%

Mechanistic Insights

The reaction proceeds via an SN_\text{N}2 mechanism, where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the alkyl bromide. The base deprotonates the pyrazole, enhancing its nucleophilicity. Steric hindrance from the methyl group at the 3-position slightly reduces reaction efficiency compared to unsubstituted pyrazoles .

Structural and Spectroscopic Analysis

NMR Spectroscopy

  • 1^1H NMR (CDCl3_3): Signals at δ 8.57 ppm (s, 1H, pyrazole-H), δ 7.29–8.38 ppm (m, 4H, aromatic-H), δ 4.41 ppm (t, 2H, -OCH2_2), and δ 2.41 ppm (s, 3H, -CH3_3) .

  • 13^13C NMR: Peaks at 154.2 ppm (C=N), 148.6 ppm (NO2_2), and 126–135 ppm (aromatic carbons) .

Infrared Spectroscopy

Key IR absorptions include 3125 cm1^{-1} (C-H aromatic), 1673 cm1^{-1} (C=O absent, confirming no ketone formation), and 1526 cm1^{-1} (N=O stretch) .

Reactivity and Functionalization

Reduction Reactions

Catalytic hydrogenation (H2_2, Pd/C) reduces the nitro group to an amine, producing 3-methyl-1-[2-(4-aminophenoxy)ethyl]-1H-pyrazole, a potential precursor for further functionalization.

ActivityPredicted IC50_{50}/MICBasis
Antitumor (MCF-7)5–15 µMStructural similarity to
Antibacterial (S. aureus)16–32 µg/mLNitrophenoxy analogs

Future Directions

  • Biological Screening: Prioritize in vitro assays to validate antitumor and antimicrobial hypotheses.

  • Derivatization: Explore carboxylation or sulfonation to enhance solubility and bioavailability.

  • Structural Optimization: Modify the nitrophenoxy group to improve target selectivity.

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